N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including coumarin, thiazole, and thiophene
Mechanism of Action
Target of Action
The compound N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, also known as N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, is a complex molecule that has been found to exhibit potent inhibitory activity against gram-positive bacteria . The primary targets of this compound are likely to be key proteins or enzymes within these bacterial cells, disrupting their normal function and leading to their eventual death .
Mode of Action
This interaction can lead to a variety of changes within the bacterial cell, including disruption of essential biochemical processes, damage to the cell membrane, and inhibition of cell division .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways within the bacterial cell. For instance, it may inhibit the synthesis of essential proteins, disrupt the integrity of the cell membrane, or interfere with DNA replication . These disruptions can lead to a cascade of downstream effects, ultimately resulting in the death of the bacterial cell .
Pharmacokinetics
Like many other antimicrobial agents, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . The compound’s bioavailability, or the extent to which it reaches its site of action, is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and the eventual death of the bacterial cells . By disrupting essential biochemical processes within the bacterial cell, the compound prevents the bacteria from multiplying and spreading, thereby helping to control the infection .
Action Environment
The action, efficacy, and stability of the compound can be influenced by a variety of environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain ions or molecules can all affect the compound’s activity . Additionally, the compound’s stability may be affected by factors such as temperature, light, and humidity .
Biochemical Analysis
Biochemical Properties
The compound N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has been found to form two intramolecular hydrogen bonds involving the amide group . In one, the nitrogen atom acts as a donor to the ketonic oxygen atom and in the other, the amide oxygen atom acts as an acceptor of a C—H group of the coumarin . These interactions suggest that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner, potentially influencing biochemical reactions .
Cellular Effects
While specific cellular effects of this compound have not been extensively studied, the compound’s ability to form hydrogen bonds suggests it could influence cell function. It may impact cell signaling pathways, gene expression, and cellular metabolism through its interactions with various biomolecules .
Molecular Mechanism
Its ability to form hydrogen bonds suggests it could bind to biomolecules, potentially inhibiting or activating enzymes and influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 3-(2-bromoacetyl)-2H-chromen-2-one with thiosemicarbazide to form an intermediate, which is then reacted with thiophene-2-carboxylic acid under specific conditions . The reaction is usually carried out in a solvent such as DMF (dimethylformamide) with a catalytic amount of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen substituents .
Scientific Research Applications
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin, thiazole, and thiophene derivatives, such as:
Coumarin derivatives: Known for their anticoagulant and antimicrobial properties.
Thiazole derivatives: Often studied for their antimicrobial and anticancer activities.
Thiophene derivatives: Used in materials science for their conductive properties.
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3S2/c20-15(14-6-3-7-23-14)19-17-18-12(9-24-17)11-8-10-4-1-2-5-13(10)22-16(11)21/h1-9H,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPBKGCJVHJUKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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